molecular formula C30H58 B14378629 Triaconta-1,3-diene CAS No. 90216-87-8

Triaconta-1,3-diene

Cat. No.: B14378629
CAS No.: 90216-87-8
M. Wt: 418.8 g/mol
InChI Key: MPTCWBZQGJMVAJ-UHFFFAOYSA-N
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Description

1,3-Dienes are hydrocarbons containing two conjugated double bonds, which confer unique reactivity and structural versatility. This article focuses on these analogous compounds, including furanoeudesma-1,3-diene, cyclohexa-1,3-diene, and nitro-substituted polyhalobuta-1,3-dienes, among others, to provide a comparative analysis of their properties and applications.

Properties

CAS No.

90216-87-8

Molecular Formula

C30H58

Molecular Weight

418.8 g/mol

IUPAC Name

triaconta-1,3-diene

InChI

InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-30H2,2H3

InChI Key

MPTCWBZQGJMVAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triaconta-1,3-diene can be achieved through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the deprotonation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride generates the corresponding phosphorane, which reacts with aldehydes to give trichloromethylated (Z)-olefins. These olefins can then be converted into (Z)-1,3-dienes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrohalogenation processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of transition metals to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Triaconta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or diols.

    Reduction: Hydrogenation of the double bonds results in the formation of alkanes.

    Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Alkanes.

    Substitution: Halogenated alkanes and alkenes.

Scientific Research Applications

Triaconta-1,3-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triaconta-1,3-diene involves its reactivity with various chemical species. The conjugated double bonds allow for resonance stabilization, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as cycloaddition or electrophilic addition .

Comparison with Similar Compounds

Detailed Introduction of Furanoeudesma-1,3-diene

Furanoeudesma-1,3-diene (C₁₅H₂₂O) is a furanoeudesmane-class sesquiterpene first isolated from Commiphora myrrha and C. molmol resins . It is synthesized enantiomerically pure and exhibits antihyperglycemic activity . This compound is a key constituent of myrrh, a resin used traditionally in fragrances, food additives, and medicine . Its content varies among Commiphora species: C. myrrha contains higher levels compared to C. holtziana, which has increased curzerenone and myrrhine instead .

Comparison with Similar Compounds

Cyclohexa-1,3-diene

  • Structure & Properties: Cyclohexa-1,3-diene (C₆H₈) is a cyclic diene with a conjugated double bond system. Its electronic properties, such as HOMO (localized on the cyclohexa-1,3-diene ring and metal) and LUMO (on methylpyridine in irontricarbonyl complexes), make it valuable in organometallic chemistry .
  • Applications : Used in fragrance formulations (e.g., citrus, pine scents) and as a ligand in irontricarbonyl complexes for catalytic studies . Market reports highlight its global consumption in industrial applications, with projections extending to 2046 .

Octa-1,3-diene

  • Synthesis & Purity : Octa-1,3-diene (C₈H₁₄, CAS 1002-33-1) is synthesized via routes yielding ~68% efficiency. Commercial suppliers offer purities of 98–99% .
  • Industrial Relevance : Primarily studied for its role in polymer chemistry and as a precursor in organic synthesis.

Nitro-Substituted Polyhalobuta-1,3-dienes

  • Reactivity : These compounds undergo vinylic substitution (SNVin) reactions due to electron-withdrawing nitro groups, serving as building blocks for polyfunctional acyclic and heterocyclic compounds .
  • Pharmacological Potential: Derivatives exhibit biological activity, though specific mechanisms require further study .

Bromobuta-1,3-diene and Bromohexa-1,3-diene

  • Natural Sources: Found in lyngbyalosides from cyanobacteria (Moorea bouilloni). The brominated diene moieties contribute to antiplasmodial activity (EC₅₀: 790–1900 nM against Plasmodium falciparum) .
  • Toxicity : Moderate cytotoxicity (EC₅₀: 1300–3100 nM in HEK293T and HepG2 cells) limits therapeutic use .

Heteroatom-Containing 1,3-Dienes

  • 1-Azabuta-1,3-diene and 1-Oxabuta-1,3-diene : These ligands form stable iron carbonyl complexes. DFT calculations reveal σ-transoid coordination as the most stable configuration, with η²-alkene binding competing energetically .

Data Table: Comparative Analysis of 1,3-Dienes

Compound Molecular Formula Source/Origin Key Properties Applications References
Furanoeudesma-1,3-diene C₁₅H₂₂O Commiphora myrrha resin Antihyperglycemic, variable sesquiterpenoid content Traditional medicine, fragrances
Cyclohexa-1,3-diene C₆H₈ Synthetic/organometallic complexes HOMO-LUMO gap: ~4.5 eV (calculated) Catalysis, perfumery
Octa-1,3-diene C₈H₁₄ Synthetic routes Purity: 98–99% Polymer precursors
Nitro-polyhalobuta-1,3-diene C₄H₄X₂NO₂ (X = halogen) Synthetic SNVin reactivity Pharmacological intermediates
Bromobuta-1,3-diene C₄H₆Br Cyanobacterial metabolites Antiplasmodial EC₅₀: 790–1900 nM Drug discovery (limited by toxicity)

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